molecular formula C7H9NO B1269046 3,4-Dimethyl-1H-pyrrole-2-carbaldehyde CAS No. 19713-89-4

3,4-Dimethyl-1H-pyrrole-2-carbaldehyde

Cat. No.: B1269046
CAS No.: 19713-89-4
M. Wt: 123.15 g/mol
InChI Key: LRJDGBKOYYAJJF-UHFFFAOYSA-N
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Description

3,4-Dimethyl-1H-pyrrole-2-carbaldehyde is a useful research compound. Its molecular formula is C7H9NO and its molecular weight is 123.15 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

Research has explored the synthesis and characterization of derivatives of pyrrole compounds, including 3,4-dimethyl-1H-pyrrole-2-carbaldehyde. For example, Singh, Rawat, and Sahu (2014) synthesized a pyrrole chalcone derivative and used various spectroscopic analyses to confirm the product. This work demonstrates the utility of this compound in synthesizing heterocyclic compounds such as oxiranes and pyrazoles (Singh, Rawat, & Sahu, 2014).

Catalysis and Polymerization

The compound has been used in the field of catalysis and polymerization. For instance, Qiao, Ma, and Wang (2011) explored the use of pyrrole-based ligands, including this compound derivatives, in aluminum and zinc complexes. These complexes showed activity in the ring-opening polymerization of ε-caprolactone, demonstrating the potential of pyrrole derivatives in catalytic applications (Qiao, Ma, & Wang, 2011).

Molecular Interactions and Hydrogen Bonding

The study of molecular interactions and hydrogen bonding patterns in pyrrole derivatives is another area of application. Research by Senge and Smith (2005) on various dimethylpyrrole derivatives, including 3,5-dimethylpyrrole-2-carbaldehyde, revealed detailed hydrogen-bonding patterns, contributing to our understanding of molecular structures and interactions (Senge & Smith, 2005).

Application in Magnetic Materials

Giannopoulos et al. (2014) reported the use of 1-methyl-1H-pyrrole-2-carbaldehyde oxime, a related compound, in creating a Mn(III)25 barrel-like cluster with single-molecule magnetic behavior. This demonstrates the potential use of pyrrole derivatives in developing new magnetic materials (Giannopoulos et al., 2014).

Analytical Chemistry

In analytical chemistry, pyrrole derivatives have been used as derivatization reagents. Gatti, Gioia, Leoni, and Andreani (2010) utilized 2,5-dimethyl-1H-pyrrole-3,4-dicarbaldehyde as a precolumn derivatization reagent for HPLC analysis of amino acids. This highlights the role of pyrrole derivatives in enhancing the detection and analysis of biological molecules (Gatti, Gioia, Leoni, & Andreani, 2010).

Biochemical Analysis

Biochemical Properties

3,4-Dimethyl-1H-pyrrole-2-carbaldehyde plays a crucial role in biochemical reactions, particularly in the synthesis of heterocyclic compounds. It interacts with enzymes such as pyrrole synthase, which facilitates the formation of pyrrole derivatives. Additionally, this compound can form hydrogen bonds with proteins, influencing their structure and function. The interactions between this compound and biomolecules are primarily based on its aldehyde group, which can form Schiff bases with amino groups in proteins .

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. It can influence cell signaling pathways by interacting with key signaling molecules, leading to changes in gene expression and cellular metabolism. For instance, this compound can modulate the activity of transcription factors, thereby affecting the expression of genes involved in cell growth and differentiation . Additionally, this compound can impact cellular metabolism by altering the activity of metabolic enzymes, leading to changes in metabolite levels .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. This compound can bind to enzymes and proteins through its aldehyde group, forming covalent bonds that can inhibit or activate enzyme activity. For example, this compound can inhibit the activity of certain enzymes by forming Schiff bases with their active sites, thereby preventing substrate binding . Additionally, this compound can influence gene expression by binding to transcription factors and modulating their activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to changes in its biochemical activity . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged changes in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can have beneficial effects on cellular function, such as enhancing cell growth and differentiation . At high doses, this compound can exhibit toxic effects, including cell death and tissue damage . Threshold effects have been observed, where the compound’s impact on cellular function changes dramatically at specific dosage levels .

Metabolic Pathways

This compound is involved in several metabolic pathways, including those related to pyrrole synthesis and degradation. This compound interacts with enzymes such as pyrrole synthase and aldehyde dehydrogenase, which facilitate its conversion to other metabolites . Additionally, this compound can affect metabolic flux by altering the activity of key metabolic enzymes, leading to changes in metabolite levels .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. This compound can bind to specific transporters that facilitate its uptake into cells, as well as binding proteins that influence its localization and accumulation . The distribution of this compound within cells can affect its biochemical activity and interactions with other biomolecules .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. This compound can be directed to specific cellular compartments, such as the nucleus or mitochondria, where it exerts its biochemical effects . The localization of this compound within cells can impact its activity and function, as well as its interactions with other biomolecules .

Properties

IUPAC Name

3,4-dimethyl-1H-pyrrole-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO/c1-5-3-8-7(4-9)6(5)2/h3-4,8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRJDGBKOYYAJJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CNC(=C1C)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40342193
Record name 3,4-dimethyl-1H-pyrrole-2-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40342193
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

123.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19713-89-4
Record name 3,4-dimethyl-1H-pyrrole-2-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40342193
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 0.92 mL (12 mmoles) of N,N-dimethylformamide in 10 mL of 1,2-dichloroethane was added dropwise 1.0 mL (12 mmoles) of phosphorus oxychloride at 0° C. The ice-bath was removed and the reaction mixture was further stirred for 30 min. 3,4-Dimethylpyrrole (960.0 mg, 10 mmoles) was added to the above solution portionwise and the reaction mixture was stirred at 50° C. for 5 h. The reaction mixture was poured into ice-cold 1N sodium hydroxide solution (pH=9 after mixing) and the resulting mixture was stirred at room temperature for 1 h. The organic layer was separated and the aqueous layer was extracted with ethyl acetate. The combined organic layer was washed with brine until pH=7, dried over anhydrous sodium sulfate and evaporated. The residue was chromatographed on a silica gel column eluting with a solvent mixture of ethyl acetate and hexane to afford 610 mg (50%) of the title compound.
Quantity
0.92 mL
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
960 mg
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
50%

Synthesis routes and methods II

Procedure details

To a solution of 0.92 mL (12 mmoles) of N,N-dimethylformamide in mL of 1,2-dichloroethane was added dropwise 1.0 mL (12 mmoles) of phosphorus oxychloride at 0°C. The ice-bath was removed and the reaction mixture was further stirred for 30 min. 3,4-Dimethylpyrrole (960.0 mg, 10 mmoles) was added to the above solution portionwise and the reaction mixture was stirred at 50° C. for 5 h. The reaction mixture was poured into ice-cold 1N sodium hydroxide solution (pH=9 after mixing) and the resulting mixture was stirred at room temperature for 1 h. The organic layer was separated and the aqueous layer was extracted with ethyl acetate. The combined organic layer was washed with brine until pH=7, dried over anhydrous sodium sulfate and evaporated. The residue was chromatographed on a silica gel column eluting with a solvent mixture of ethyl acetate and hexane to afford 610 mg (50%) of the title compound.
Quantity
0.92 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
960 mg
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
50%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.